molecular formula C21H23Cl2N7O B11038418 N-(5-chloro-2-methoxyphenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(5-chloro-2-methoxyphenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11038418
M. Wt: 460.4 g/mol
InChI Key: XAGCYXHHDOIRKB-UHFFFAOYSA-N
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Description

N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHOXYPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHOXYPHENYL)AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the triazine intermediate.

    Attachment of Chlorophenyl Groups: The chlorophenyl groups are incorporated via electrophilic aromatic substitution reactions, using chlorinated aromatic compounds as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHOXYPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHOXYPHENYL)AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-AMINO-6-{[4-(2-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHOXYPHENYL)AMINE
  • N-(4-AMINO-6-{[4-(4-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHOXYPHENYL)AMINE

Uniqueness

The uniqueness of N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(5-CHLORO-2-METHOXYPHENYL)AMINE lies in its specific structural features, such as the position of the chlorophenyl groups and the presence of the piperazine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23Cl2N7O

Molecular Weight

460.4 g/mol

IUPAC Name

2-N-(5-chloro-2-methoxyphenyl)-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H23Cl2N7O/c1-31-18-6-5-15(23)12-17(18)25-21-27-19(26-20(24)28-21)13-29-7-9-30(10-8-29)16-4-2-3-14(22)11-16/h2-6,11-12H,7-10,13H2,1H3,(H3,24,25,26,27,28)

InChI Key

XAGCYXHHDOIRKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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